1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of furan, indazole, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with an indazole derivative. The final step involves the formation of the pyrrolidine-3-carboxamide moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various halogenated indazole derivatives.
Scientific Research Applications
1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The pyrrolidine-3-carboxamide group can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-benzyl-1H-indazol-3-yl)furan-2-carbaldehyde
- Furan-2,5-dicarboxylic acid
- Indazole derivatives
Uniqueness
1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of furan, indazole, and pyrrolidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its versatility and potential as a therapeutic agent.
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-N-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c22-15-8-11(9-21(15)10-12-4-3-7-24-12)17(23)18-16-13-5-1-2-6-14(13)19-20-16/h1-7,11H,8-10H2,(H2,18,19,20,23) |
InChI Key |
GUQKUKWPRLDNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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